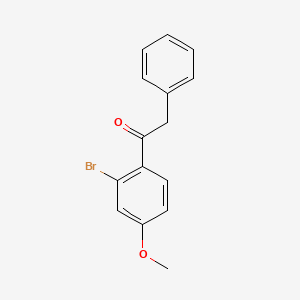

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one

Description

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one is a brominated aromatic ketone characterized by a phenylacetophenone backbone substituted with a bromine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. The compound (Ref: 3D-GTB55166) is commercially available for research use, with pricing listed at 527.00 € for 50 mg and 1,441.00 € for 500 mg . The bromine and methoxy substituents confer distinct electronic and steric properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQHOEBIEHMOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for diverse functionalization, making it a versatile building block:

- Synthesis of Complex Molecules : The bromine atom in the compound can be replaced or reacted with other nucleophiles, facilitating the construction of more complex organic frameworks. For instance, it has been used in the synthesis of phenolic compounds and heterocycles through nucleophilic substitution reactions .

- Reactions with Nucleophiles : The carbonyl group in 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one is reactive towards nucleophiles, allowing for the formation of various derivatives. This property is exploited in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its biological activity:

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. Research has shown that modifications to the methoxy and bromo groups can enhance this activity, making it a candidate for further pharmacological evaluation .

- Anti-cancer Activity : Some derivatives have shown promise as anti-cancer agents. The structure allows for interactions with biological targets involved in cancer progression, suggesting potential therapeutic applications .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Photoresponsive Materials : Due to its aromatic structure, this compound can be incorporated into polymer matrices to create photoresponsive materials. These materials can change their properties upon exposure to light, making them useful in smart coatings and sensors .

Case Study 1: Synthesis of Antimicrobial Compounds

A study explored the synthesis of various derivatives from this compound. The synthesized compounds were tested against several bacterial strains, showing varying degrees of inhibition. Modifications at the methoxy position significantly influenced antimicrobial efficacy.

Case Study 2: Evaluation of Anti-cancer Properties

Research focused on evaluating the anti-cancer properties of synthesized derivatives. In vitro studies demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating a potential pathway for drug development.

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

- 1-(4-Bromophenyl)-2-phenylethan-1-one This analogue lacks the methoxy group and has bromine at the 4-position. It serves as a precursor in zirconocene-catalyzed reductions (86% yield) and is identified as a significantly downregulated metabolite in antifungal studies . The absence of the electron-donating methoxy group likely reduces steric hindrance and alters electronic interactions compared to the target compound.

1-(4-Methoxyphenyl)-2-phenylethan-1-one

This compound replaces bromine with a methoxy group at the 4-position. Its 13C-NMR data (CDCl3) show distinct carbonyl carbon shifts due to the electron-donating methoxy group, contrasting with the electron-withdrawing bromine in the target compound .

- 1-(4-(Methylsulfonyl)phenyl)-2-phenylethan-1-one

The methylsulfonyl group at the 4-position introduces a strong electron-withdrawing effect, enhancing electrophilicity at the ketone moiety. This compound is synthesized via oxidation of methylthio precursors (75% yield) , demonstrating reactivity differences compared to bromine/methoxy-substituted analogues.

Electronic and Physicochemical Properties

- Electronic Effects: Bromine (electron-withdrawing) at the 2-position in the target compound creates a meta-directing effect, while the 4-methoxy group (electron-donating) activates the ring toward electrophilic substitution. This dual substitution generates a unique electronic profile compared to analogues with single substituents .

- LogP and Solubility: The biphenyl derivative 1-(4’-Bromo(1,1’-biphenyl)-4-yl)-2-phenylethan-1-one has a logP of 5.46, indicating high lipophilicity due to the extended aromatic system . The target compound’s logP is likely lower due to the polar methoxy group.

Biological Activity

1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one, also known as a derivative of the benzophenone class, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and analgesic domains. This article aims to synthesize findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a bromo and methoxy substituent on the phenyl ring, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 305.17 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of related compounds within the benzophenone class. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 7.84 | Potent antiproliferative effect |

| Compound B | PC-3 (Prostate) | 16.2 | Moderate antiproliferative effect |

| Compound C | MIA PaCa-2 (Pancreatic) | 12.0 | Significant growth inhibition |

These findings suggest that the presence of electron-donating groups, such as methoxy, enhances the compound's ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and interference with cell cycle progression .

Analgesic Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for analgesic effects. Studies employing the writhing test and hot plate test in mice have indicated that these compounds exhibit significant analgesic activity, attributed to their ability to inhibit cyclooxygenase enzymes involved in pain pathways:

| Test | Compound | Effect |

|---|---|---|

| Writhing Test | Compound D | Reduced writhing by 60% |

| Hot Plate Test | Compound E | Increased latency by 40% |

The analgesic mechanism is hypothesized to involve modulation of inflammatory pathways and direct action on pain receptors .

Case Study 1: Antiproliferative Evaluation

A study published in December 2023 assessed various synthesized benzophenone derivatives for their antiproliferative effects on cancer cell lines. The study highlighted that compounds with methoxy substitutions exhibited enhanced inhibitory potency compared to unsubstituted analogs. This reinforces the notion that structural modifications can significantly impact biological activity .

Case Study 2: Analgesic Mechanism Investigation

In another investigation focusing on analgesic properties, researchers utilized molecular docking simulations to elucidate binding affinities of synthesized compounds against COX enzymes. Results indicated that compounds with methoxy groups demonstrated higher binding affinities, correlating with observed analgesic effects in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.